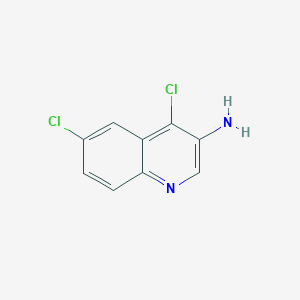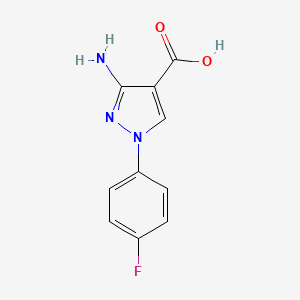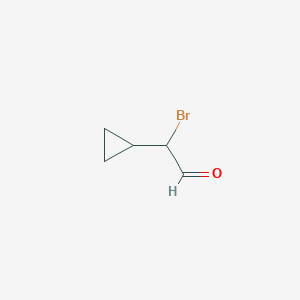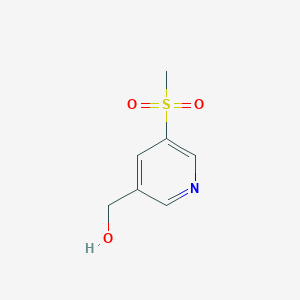
(5-(Methylsulfonyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Methylsulfonyl)pyridin-3-yl)methanol: is an organic compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol This compound features a pyridine ring substituted with a methylsulfonyl group at the 5-position and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methylsulfonyl)pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyridine derivative.
Methanol Group Addition: The methanol group is introduced via a nucleophilic substitution reaction, often using methanol as the nucleophile and a suitable leaving group on the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(Methylsulfonyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (5-(Methylsulfonyl)pyridin-3-yl)methanol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or stability.
Agriculture: It is studied for its potential as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of (5-(Methylsulfonyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(6-Methanesulfonylpyridin-3-yl)methanol: Similar structure but with the sulfonyl group at the 6-position.
(5-Methanesulfonylpyridin-2-yl)methanol: Similar structure but with the methanol group at the 2-position.
(5-Methylsulfonyl)pyridine-3-boronic acid: Similar structure but with a boronic acid group instead of methanol.
Uniqueness:
Positional Isomerism: The position of the methylsulfonyl and methanol groups in (5-(Methylsulfonyl)pyridin-3-yl)methanol provides unique reactivity and binding properties compared to its isomers.
Functional Group Combination: The combination of methylsulfonyl and methanol groups in the same molecule offers distinct chemical and biological activities.
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(5-methylsulfonylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3 |
InChI Key |
OINIXUNSQXZYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


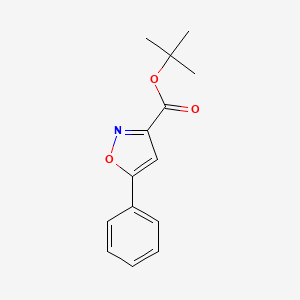
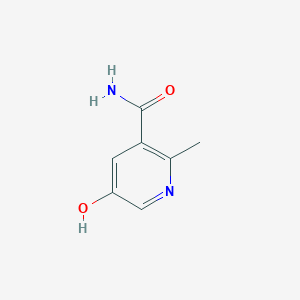

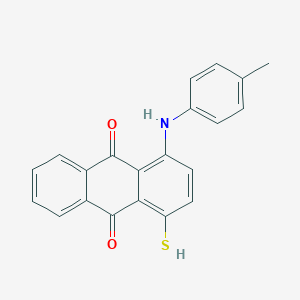
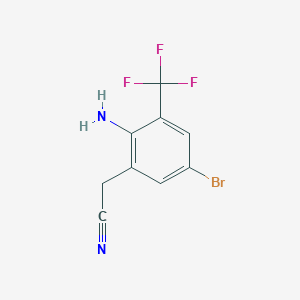
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
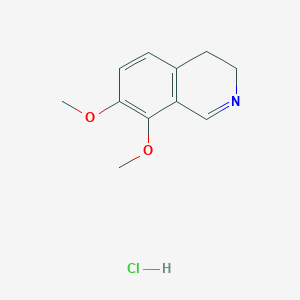
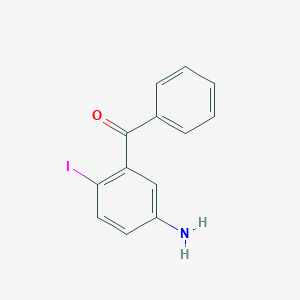
![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
